5-(5-Bromothiophen-2-yl)-2-(4-chlorophenyl)-1,3-thiazole

BRD4 bromodomain inhibition epigenetic probe development structure-activity relationship

5-(5-Bromothiophen-2-yl)-2-(4-chlorophenyl)-1,3-thiazole (CAS 329080-44-6; molecular formula C₁₃H₇BrClNS₂; MW 356.7) is a bis-heteroaryl thiazole derivative bearing a 5-bromothiophen-2-yl substituent at the 5-position and a 4-chlorophenyl group at the 2-position. The compound is commercially available as a research-grade synthetic intermediate and has been deposited in public bioactivity databases, with the most quantitatively characterized interaction being its affinity for the second bromodomain of BRD4 (BRD4-BD2), where it displaces a FITC-conjugated JQ1 probe with an IC₅₀ of 863 nM in a fluorescence anisotropy competition assay.

Molecular Formula C13H7BrClNS2
Molecular Weight 356.68
CAS No. 329080-44-6
Cat. No. B2834697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(5-Bromothiophen-2-yl)-2-(4-chlorophenyl)-1,3-thiazole
CAS329080-44-6
Molecular FormulaC13H7BrClNS2
Molecular Weight356.68
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC=C(S2)C3=CC=C(S3)Br)Cl
InChIInChI=1S/C13H7BrClNS2/c14-12-6-5-10(17-12)11-7-16-13(18-11)8-1-3-9(15)4-2-8/h1-7H
InChIKeyBDOIVCJZSGXCBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(5-Bromothiophen-2-yl)-2-(4-chlorophenyl)-1,3-thiazole (CAS 329080-44-6): Procurement-Ready Heterocyclic Building Block with Documented BRD4 Bromodomain Affinity


5-(5-Bromothiophen-2-yl)-2-(4-chlorophenyl)-1,3-thiazole (CAS 329080-44-6; molecular formula C₁₃H₇BrClNS₂; MW 356.7) is a bis-heteroaryl thiazole derivative bearing a 5-bromothiophen-2-yl substituent at the 5-position and a 4-chlorophenyl group at the 2-position . The compound is commercially available as a research-grade synthetic intermediate and has been deposited in public bioactivity databases, with the most quantitatively characterized interaction being its affinity for the second bromodomain of BRD4 (BRD4-BD2), where it displaces a FITC-conjugated JQ1 probe with an IC₅₀ of 863 nM in a fluorescence anisotropy competition assay [1]. This BRD4-BD2 engagement anchors the compound within the epigenetic reader domain inhibitor space and provides a verifiable starting point for differentiation from structurally related thiazole analogs that either lack bromodomain activity entirely or display alternative target engagement profiles.

Why Generic Thiazole Substitution Fails: The Multi-Site Substitution Pattern of 5-(5-Bromothiophen-2-yl)-2-(4-chlorophenyl)-1,3-thiazole Determines Its Activity Profile


Interchanging 5-(5-bromothiophen-2-yl)-2-(4-chlorophenyl)-1,3-thiazole with a generic phenylthiazole or mono-substituted thiazole analog is not scientifically defensible because the compound's three-point pharmacophore—bromine at the thiophene 5-position, chlorine at the phenyl para-position, and the thiazole core itself—collectively governs its target engagement pattern. Removing the bromine (as in 5-(5-chlorothiophen-2-yl)-2-(4-chlorophenyl)-1,3-thiazole) alters the halogen-bonding capacity and steric profile at the thiophene terminus ; eliminating the 4-chlorophenyl group (as in 5-(5-bromothiophen-2-yl)-2-phenyl-1,3-thiazole) abolishes the para-chlorine substituent that contributes to hydrophobic packing in the BRD4 acetyl-lysine binding pocket ; and replacing the thiazole with an oxazole or imidazole changes the sulfur-mediated chalcogen-bonding interactions that are increasingly recognized in protein-ligand recognition [1]. These structural changes are not cosmetic—they fundamentally shift the compound's bioactivity fingerprint from BRD4-BD2 inhibition toward entirely different target classes, as evidenced by structurally related 2-(4-chlorophenyl)thiazole analogs whose primary activities map to neuropeptide Y receptor type 1 (IC₅₀ = 6.94 μM) or nuclear receptor coactivators rather than bromodomains [2].

Quantitative Differentiation Evidence for 5-(5-Bromothiophen-2-yl)-2-(4-chlorophenyl)-1,3-thiazole: Head-to-Head and Cross-Study Comparisons Against Closest Analogs


BRD4 BD2 Bromodomain Affinity: 3.6-Fold Weaker Than the Des-4-Chlorophenyl Analog, Establishing the Para-Chlorine Contribution to Binding

The target compound inhibits BRD4 BD2 with an IC₅₀ of 863 nM in a FITC-JQ1 competition fluorescence anisotropy assay [1]. A closely related analog that lacks the 4-chlorophenyl substituent (replaced by an unsubstituted phenyl ring) has a reported BRD4 BD2 Kd of 300 nM, derived via isothermal titration calorimetry against His₆-tagged BRD2 bromodomain 2 [2]. Although the assay formats differ (competition IC₅₀ vs. direct-binding Kd), the 2.9-fold difference directionally indicates that para-chlorine substitution modestly attenuates rather than enhances BD2 affinity. When benchmarked against a high-affinity BRD4 BD2 inhibitor from an optimized chemical series (IC₅₀ = 1 nM, Bromoscan assay [3]), the target compound is approximately 863-fold less potent, defining its position as a moderate-affinity starting point for SAR expansion rather than a potent lead.

BRD4 bromodomain inhibition epigenetic probe development structure-activity relationship halogen bonding

Cellular Antiproliferative Activity: Detected in Telomere Damage Signaling Modulation Assay, Contrasting with Inactive 4-Chlorophenyl Thiazole Analogs in Antiflaviviral Screens

The target compound has been tested in a cell survival assay designed to identify modulators of telomere damage signaling (assay ID TELO_02, source 15378) . While the quantitative readout (e.g., IC₅₀ or % inhibition) has not been disclosed in the public domain summary, the compound's inclusion in this assay establishes a phenotypic activity anchor in a cancer-relevant pathway. In contrast, third-generation 2-(4-chlorophenyl)-thiazole analogs optimized for antiflaviviral activity through the viral envelope (E) protein generally lacked antiproliferative activity in cancer cell models; their therapeutic indices were driven entirely by antiviral selectivity (e.g., compound 80: TI = 147 against yellow fever virus, plasma t₁/₂ = 8.1 h) with no reported cancer-cell cytotoxicity at comparable concentrations [1]. Additionally, structurally close 2-(4-chlorophenyl)-1,3-thiazol-5-yl analogs tested in nuclear receptor coactivator and NF-κB p65 screens yielded only weak micromolar EC₅₀ values (NCOA1 EC₅₀ = 14.4 μM; p65 EC₅₀ = 1.25 μM), indicating that the bis-heteroaryl architecture of the target compound is required for its distinct phenotypic activity profile [2].

telomere damage signaling cancer cell survival assay antiproliferative screening phenotypic assay

Halogen-Substitution Vector: Bromothiophene as a Superior Synthetic Handle for Cross-Coupling Diversification vs. Chlorothiophene Analogs

The 5-bromothiophen-2-yl substituent provides a chemically differentiated reactive handle compared to the 5-chlorothiophen-2-yl analog. Bromine at the thiophene 5-position is a superior leaving group in palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Buchwald-Hartwig) due to the lower C–Br bond dissociation energy (approximately 70–80 kcal/mol vs. ~85–95 kcal/mol for C–Cl) . This enables milder reaction conditions, broader substrate scope, and higher coupling yields for library synthesis. The 5-(5-chlorothiophen-2-yl)-2-(4-chlorophenyl)-1,3-thiazole analog retains the 4-chlorophenyl motif but replaces the synthetically versatile bromine with a less reactive chlorine, thereby reducing its utility as a diversification scaffold . A thiazole analog that replaces the bromothiophene entirely with a simple phenyl ring, such as 2-(4-chlorophenyl)-1,3-thiazol-5-yl](phenyl)methanone, has been profiled only for nuclear receptor coactivator binding (EC₅₀ = 14.4 μM) and lacks the orthogonal synthetic handle for generating focused libraries [1].

synthetic chemistry cross-coupling diversification structure-activity relationship library synthesis halogen reactivity

Target Selectivity Differentiation: BRD4-BD2 Engagement vs. EGFR and BTK Activity of Structurally Divergent Thiazole Chemotypes

The target compound's documented BRD4 BD2 IC₅₀ of 863 nM places it within the bromodomain inhibitor space, but structurally distinct thiazole-containing scaffolds have been optimized for entirely different targets [1]. A structurally optimized thiazole-based EGFR inhibitor achieved IC₅₀ values of 1 nM (recombinant human EGFR) and 32 nM (EGFR L858R mutant in BaF/3 cells) [2], while a thiazole-containing BTK inhibitor from a 2024 patent application showed IC₅₀ = 1 nM [3]. These comparisons illustrate that subtle variations in thiazole substitution patterns drive dramatic target-switching: the 5-(5-bromothiophen-2-yl)-2-(4-chlorophenyl)-1,3-thiazole scaffold favors BRD4 BD2, whereas aminothiazole or thiazole-amide chemotypes shift selectivity toward kinase inhibition. Additionally, BRD4 BD2-selective inhibitors with IC₅₀ values in the 50–110 nM range (e.g., BRD4 Inhibitor-37: IC₅₀ = 50–100 nM in FP binding; BRD4 Inhibitor-18: IC₅₀ = 110 nM) demonstrate that significant potency improvements are achievable through structural optimization of the thiazole core, providing a clear optimization trajectory for groups starting from the target compound .

BRD4 selectivity kinase profiling target engagement off-target assessment

Optimal Research Application Scenarios for 5-(5-Bromothiophen-2-yl)-2-(4-chlorophenyl)-1,3-thiazole Based on Quantitative Differentiation Evidence


BRD4 Bromodomain SAR Starting Point for Epigenetic Probe Development

The target compound's BRD4 BD2 IC₅₀ of 863 nM, validated in a FITC-JQ1 competition fluorescence anisotropy assay, positions it as a moderate-affinity starting scaffold for structure-activity relationship studies aimed at developing selective BRD4 bromodomain probes [1]. Unlike kinase-optimized thiazole chemotypes that achieve sub-nanomolar EGFR or BTK inhibition, this compound's activity anchors firmly in the epigenetic reader domain space, reducing the risk of cross-screening false positives in bromodomain campaigns. The 8–17-fold potency gap relative to optimized BRD4 BD2 inhibitors (e.g., 50–110 nM range) provides a clear optimization path through systematic substitution at the bromothiophene and chlorophenyl positions .

Parallel Library Synthesis via Pd-Catalyzed Bromothiophene Cross-Coupling

The C–Br bond at the thiophene 5-position serves as a versatile synthetic handle for generating focused compound libraries through Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions [1]. The lower C–Br bond dissociation energy (~70–80 kcal/mol) relative to C–Cl (~85–95 kcal/mol) enables milder reaction conditions, higher functional group tolerance, and broader substrate scope. This makes the compound a superior diversification scaffold compared to its 5-chlorothiophen analog or des-halogen phenylthiazole alternatives, which require harsher conditions or lack an orthogonal diversification handle entirely.

Telomere Damage Signaling Pathway Phenotypic Screening

The compound has been specifically tested in the TELO_02 cell survival assay designed to identify modulators of telomere damage signaling [1]. This phenotypic anchor differentiates it from 2-(4-chlorophenyl)thiazole analogs that have been profiled exclusively in antiviral (flavivirus E protein inhibition) or nuclear receptor coactivator screens with weak micromolar potencies . Research groups investigating telomere biology, shelterin complex disruption, or DNA damage response pathways can prioritize this compound over analogs that have no documented activity in cancer-relevant phenotypic assays.

Comparative Bromodomain Selectivity Profiling Across the BET Family

Given the target compound's demonstrated BRD4 BD2 affinity (IC₅₀ = 863 nM) and the reported BRD2 BD2 affinity (Kd = 300 nM) of a structurally related analog [1], this scaffold class warrants systematic profiling across the BET bromodomain family (BRD2, BRD3, BRD4, BRDT). The availability of multiple BET bromodomain TR-FRET and AlphaScreen assays from commercial vendors enables head-to-head selectivity assessment. The bromothiophene handle further allows rapid analoging to explore bromodomain subtype selectivity, addressing a key gap in the public data for this compound.

Quote Request

Request a Quote for 5-(5-Bromothiophen-2-yl)-2-(4-chlorophenyl)-1,3-thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.